N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzenesulfonamide
Overview
Description
This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical drugs. The presence of the piperazine ring and the methoxyphenyl group could suggest potential biological activity, as these structures are common in many bioactive compounds .
Molecular Structure Analysis
The compound contains a piperazine ring, which is a heterocyclic amine. This ring is attached to a methoxyphenyl group and a sulfonamide group. The nitrobenzenesulfonamide part of the molecule suggests the presence of a nitro group attached to a benzene ring, which is in turn attached to a sulfonamide group.Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and alpha1-adrenergic receptors (α1-AR) . AChE is a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine in numerous cholinergic pathways in the central and peripheral nervous systems . The α1-ARs are a class of G-protein-coupled receptors (GPCRs) that play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound acts as an inhibitor of AChE , thus increasing central cholinergic neurotransmission . It also shows affinity towards α1-ARs , indicating its potential role as an antagonist . The interaction of the compound with these targets leads to changes in the physiological responses mediated by these receptors.
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of acetylcholine at the synapse, enhancing cholinergic neurotransmission . On the other hand, the antagonistic action on α1-ARs can lead to relaxation of smooth muscles in the blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
The compound has shown adequate pharmacokinetic properties supported by in silico studies . .
Result of Action
The compound’s action results in improved short-term memory and anxiety levels in animal models, as observed in behavioral tests . It also attenuates the neurotoxic effects of certain neurotoxic agents, as evidenced by the improvement in performance in behavioral tests and lowering of AChE activity .
properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O7S2/c1-30-19-5-3-2-4-18(19)21-11-13-22(14-12-21)31(26,27)15-10-20-32(28,29)17-8-6-16(7-9-17)23(24)25/h2-9,20H,10-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAVHOYGSHTYTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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